1-(But-1-en-2-yl)-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21758-18-9 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-but-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
FOLXOMPYJCUHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 but 1 En 2 Yl 4 Methylbenzene
Catalytic Approaches to Alkene Formation and Aromatic Substitution
Catalytic reactions are paramount in modern organic synthesis, providing efficient and selective pathways to target molecules. For the synthesis of 1-(but-1-en-2-yl)-4-methylbenzene, several catalytic strategies can be employed, including cross-coupling, olefin metathesis, and selective alkylation.
Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation
While the target molecule contains a C(sp²)-C(sp²) bond between the aromatic ring and the alkene, synthetic strategies often involve the formation of C(sp²)-C(sp³) bonds as key steps, for instance, in the coupling of an aryl metallic reagent with a secondary alkyl halide. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. researchgate.netacs.org Iron-catalyzed cross-coupling reactions, for example, have emerged as a cost-effective and environmentally friendly alternative to precious metal-based systems. researchgate.netresearchgate.netnih.gov An iron-catalyzed method has been developed for the coupling of di(hetero)arylmanganese reagents with primary and secondary alkyl halides, which proceeds without rearrangement of the secondary alkyl groups. researchgate.net This approach could be adapted to form the backbone of the target molecule.
Similarly, nickel-catalyzed Kumada coupling can effectively join alkyl Grignard reagents with alkyl halides to form C(sp³)–C(sp³) bonds under mild conditions, notably avoiding β-elimination side products. researchgate.net The evolution of these methods to encompass C(sp²)-C(sp³) coupling provides a direct route to alkyl-substituted arenes. researchgate.netnih.gov For instance, a versatile iron(II) catalyst has been designed for the Suzuki-Miyaura coupling of alkyl halide electrophiles with (hetero)aryl boronic esters, demonstrating wide functional group compatibility. researchgate.netnih.gov
Table 1: Examples of C(sp²)-C(sp³) Cross-Coupling Reactions
| Catalyst System | Electrophile | Nucleophile | Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| Iron(II) catalyst | Alkyl Halide (Br, Cl, I) | (Hetero)aryl Boronic Ester | Lithium amide base, mild conditions | Alkyl-Aryl Compound | researchgate.netnih.gov |
| Iron Catalyst | Secondary Alkyl Halide | Di(hetero)aryl-manganese | Mild conditions | Diaryl/Arylheteroaryl-alkane | researchgate.net |
Olefin Metathesis Strategies for Alkene Modification
Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org Cross-metathesis (CM) between two different alkenes is a particularly relevant strategy for synthesizing this compound. youtube.comutc.edu
This could potentially be achieved by reacting 4-methylstyrene (B72717) with propene. The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.orgcaltech.edu The reaction's equilibrium can be driven toward the desired product, often by removing a volatile byproduct like ethylene. utc.educaltech.edu Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced activity and are tolerant of a wide range of functional groups, making them suitable for complex syntheses. caltech.eduharvard.edu
Table 2: Key Features of Olefin Metathesis Catalyst Generations
| Catalyst Type | Metal Center | Key Ligands | Characteristics | Ref |
|---|---|---|---|---|
| Schrock Catalyst | Molybdenum (Mo) or Tungsten (W) | Alkoxide, Imido | Highly active, sensitive to air/moisture | wikipedia.org |
| Grubbs' 1st Gen | Ruthenium (Ru) | Tricyclohexylphosphine | Tolerant to air/moisture, good functional group compatibility | harvard.edu |
Regioselective and Stereoselective Alkylation Methods
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. However, traditional methods using Lewis acids like aluminum chloride (AlCl₃) often suffer from issues like polysubstitution and carbocation rearrangements. libretexts.org When alkylating toluene (B28343), the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk
To synthesize this compound, one could envision the alkylation of toluene with a suitable C4 electrophile, such as 2-chlorobut-1-ene. Modern catalytic methods aim to improve regioselectivity. For instance, in Friedel-Crafts acylation of toluene, substitution occurs almost exclusively at the 4-position, which can be a useful strategy in a multi-step synthesis. libretexts.orgchemguide.co.uk Subsequent manipulation of the acyl group can then lead to the desired alkene.
Transformation from Related Precursors and Analogues
Synthesizing the target compound can also be achieved by modifying existing molecules that share structural similarities. This includes building the molecule from separate aromatic and alkenyl fragments or by derivatizing a substituted benzene (B151609) core.
Synthesis from Aromatic Halides and Alkenyl Species
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are highly effective for connecting aryl halides with alkenyl partners. acs.orgyoutube.comyoutube.com The Heck reaction, for instance, couples aryl halides with alkenes. youtube.com A more direct route to this compound would involve coupling a p-tolyl-based nucleophile or electrophile with a corresponding butenyl fragment.
A plausible approach is the Kumada coupling, which uses a nickel or palladium catalyst to react a Grignard reagent with an aryl halide. acs.orgyoutube.com For this synthesis, reacting p-tolylmagnesium bromide with 2-bromobut-1-ene in the presence of a suitable catalyst could yield the target product. Similarly, Negishi coupling utilizes an organozinc reagent, while Suzuki coupling employs an organoboron species, both offering high functional group tolerance. youtube.com
Table 3: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Catalyst | Nucleophile | Electrophile | Bond Formed | Ref |
|---|---|---|---|---|---|
| Kumada | Pd or Ni | Grignard Reagent (R-MgX) | Aryl/Vinyl Halide | C-C | youtube.com |
| Heck | Pd | Alkene | Aryl/Vinyl Halide | C-C | youtube.com |
| Negishi | Pd or Ni | Organozinc (R-ZnX) | Aryl/Vinyl Halide | C-C | youtube.com |
Derivatization of Methyl-Substituted Benzene Systems
An alternative to building the aromatic ring system is to start with a pre-existing methyl-substituted benzene, like toluene or a related ketone, and chemically modify it. Two powerful methods for this type of transformation are the Wittig reaction and Grignard addition followed by elimination.
The Wittig reaction converts ketones and aldehydes into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comudel.edu To synthesize this compound, one could start with 1-(p-tolyl)ethan-1-one (also known as 4'-methylacetophenone). This ketone can be reacted with the ylide generated from ethyltriphenylphosphonium bromide. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. udel.eduyoutube.comyoutube.com
Another robust method involves the Grignard reaction . youtube.commasterorganicchemistry.comlibretexts.org Starting with 2-butanone, a Grignard reagent prepared from a p-tolyl halide (e.g., p-tolylmagnesium bromide from 4-bromotoluene) is added. libretexts.org This reaction forms a tertiary alcohol, specifically 2-(p-tolyl)butan-2-ol. Subsequent acid-catalyzed dehydration (elimination of water) of this alcohol will generate the target alkene, this compound. The regioselectivity of the elimination would favor the formation of the more substituted Zaitsev product, but the desired Hofmann product (terminal alkene) can be formed under specific conditions.
A related precursor, 4-(p-tolyl)butan-2-one, is a known compound that could also be a strategic starting point for generating the target alkene through various elimination or olefination reactions. nih.gov
Sustainable Synthesis Protocols and Atom Economy Considerations
The traditional synthesis of alkylbenzenes often relies on classical Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds. However, these reactions have historically been plagued by environmental and efficiency concerns, primarily due to the use of stoichiometric amounts of corrosive and hazardous Lewis acid catalysts like aluminum chloride (AlCl₃). The generation of significant waste streams and the difficulties in catalyst recovery and reuse have driven the development of more sustainable alternatives.
A key metric in evaluating the sustainability of a chemical process is atom economy , a concept that measures the efficiency with which atoms from the reactants are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. Addition reactions are prime examples of 100% atom economy processes. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy.
For the synthesis of a compound like this compound, which can be viewed as the addition of a C₄ unit to toluene, the reaction pathway significantly impacts the atom economy. The direct alkylation of toluene with a butene isomer is, in principle, an addition reaction with a theoretical atom economy of 100%.
Reaction: C₇H₈ (Toluene) + C₄H₈ (Butene) → C₁₁H₁₆ (Butenyltoluene)
Atom Economy Calculation:
Molecular Weight of Toluene (C₇H₈): 92.14 g/mol
Molecular Weight of Butene (C₄H₈): 56.11 g/mol
Molecular Weight of this compound (C₁₁H₁₄ - note the loss of 2 H atoms to form the double bond if starting from a saturated precursor, but direct addition from butene to form a butenyltoluene would be C11H16): 146.23 g/mol . If we consider the direct addition to form a saturated alkylbenzene, the product is sec-butyltoluene (C₁₁H₁₆) with a molecular weight of 148.25 g/mol .
In the ideal addition of butene to toluene to form sec-butyltoluene, the atom economy would be: (Mass of desired product / Total mass of reactants) x 100 = (148.25 / (92.14 + 56.11)) x 100 = 100%
For instance, the liquid-phase alkylation of toluene with long-chain alkenes has been studied using HFAU and HBEA zeolites, where the main reactions are the desired toluene alkylation and the competing alkene double bond shift. nih.gov Studies on the vapor-phase tert-butylation of toluene with tert-butyl alcohol over ultra-stable Y (USY) zeolite have shown good conversion and high selectivity to the desired p-isomer at optimized conditions. cerritos.edu
The table below presents research findings for the synthesis of sec-butyltoluene, a close structural analog of this compound, highlighting the move towards more sustainable catalytic systems.
| Catalyst System | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Toluene/Olefin Molar Ratio | Toluene Conversion (%) | Selectivity for sec-butyltoluene (%) | Reference |
| Rich aluminum beta-molecular sieve | Mixed butene-1 and butene-2 | 100-280 | 1.0-6.0 | 2-20 | High | High | youtube.com |
| Y Zeolite | 1-Heptene | 90 | Atmospheric | 8:1 | ~96 | ~25 (for 2-heptyltoluene) | researchgate.net |
| USY Zeolite | tert-Butylalcohol | 120 | Vapor Phase | 2:1 | ~30 | ~89 (for 4-tert-butyltoluene) | cerritos.edu |
| Concentrated H₂SO₄ | Isobutylene | 10 | 0.45 | - | High | High (for p-tert-butyltoluene) |
This table is interactive. Click on the headers to sort the data.
Emerging Trends in the Synthesis of Substituted Styrenes and Alkylbenzenes
The field of synthetic organic chemistry is continually evolving, with new methodologies emerging that promise greater efficiency, selectivity, and sustainability. For the synthesis of substituted styrenes and alkylbenzenes, several key trends are shaping the future of their production.
One of the most significant trends is the development of novel catalytic systems that move beyond traditional Friedel-Crafts chemistry. This includes the use of bifunctional catalysts that possess both acidic and basic sites, which can be crucial for specific transformations. For example, in the side-chain alkylation of toluene with methanol (B129727) to produce styrene (B11656) and ethylbenzene, basic sites are required to activate the methyl group of toluene and convert methanol to the formaldehyde (B43269) alkylating agent, while Lewis acid sites stabilize the toluene molecule.
Furthermore, the use of ionic liquids as both solvents and catalysts is gaining traction in alkylation reactions. Ionic liquids can offer high catalytic activity and can be designed for easier separation from the product stream, contributing to a greener process. For instance, the alkylation of isobutane (B21531) with 2-butene (B3427860) using a modified ionic liquid has shown high selectivity for the desired trimethylpentanes.
Another burgeoning area is the direct C-H activation and functionalization of aromatic rings. These methods bypass the need for pre-functionalized starting materials, such as alkyl halides, leading to more atom-economical and step-efficient syntheses. Ruthenium-catalyzed meta-C-H alkylation represents a powerful strategy for remote C-H activation, allowing for the introduction of alkyl groups at positions that are not easily accessible through classical electrophilic aromatic substitution. Similarly, palladium-catalyzed enantioselective α-C-H alkenylation of alkylamines provides a versatile route to chiral allylic amines, which are valuable synthetic intermediates.
Biocatalysis and the use of renewable feedstocks are also at the forefront of sustainable chemistry. While direct enzymatic synthesis of this compound is not yet established, the broader trend of using enzymes for complex organic transformations is growing. Additionally, the production of key intermediates from biomass sources is an active area of research.
Finally, advancements in reaction engineering, such as the use of microreactors and flow chemistry, are enabling better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of alkylation and other synthetic processes. The use of novel reactor configurations, such as those combining Venturi mixers and tubular reactors, has been shown to improve the efficiency of continuous liquid-liquid two-phase alkylation reactions.
Fundamental Organic Reaction Mechanisms of 1 but 1 En 2 Yl 4 Methylbenzene
Electrophilic Addition Reactions to the But-1-en-2-yl Moiety
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electron-deficient species. libretexts.org The mechanism typically involves the formation of a carbocation intermediate, with the regioselectivity of the reaction governed by the stability of this intermediate, as described by Markovnikov's rule. masterorganicchemistry.com
The addition of hydrogen halides (HX) to 1-(But-1-en-2-yl)-4-methylbenzene is a classic example of an electrophilic addition reaction. masterorganicchemistry.compressbooks.pub The reaction proceeds in two main steps.
Protonation and Carbocation Formation : The π-bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the hydrogen halide (HBr or HI). pressbooks.pub This initial protonation can occur at either carbon of the double bond. Protonation at carbon-1 of the butenyl chain leads to the formation of a highly stable tertiary carbocation at carbon-2. This carbocation is further stabilized by resonance with the adjacent 4-methylphenyl (p-tolyl) group. Conversely, protonation at carbon-2 would result in a less stable secondary carbocation at carbon-1. According to Markovnikov's rule, the reaction proceeds via the most stable carbocation intermediate. masterorganicchemistry.com Therefore, the formation of the tertiary carbocation is strongly favored.
Nucleophilic Attack by Halide : The halide ion (Br⁻ or I⁻), now acting as a nucleophile, rapidly attacks the electrophilic tertiary carbocation. chemistrysteps.com This step results in the formation of the final alkyl halide product.
Table 1: Hydrohalogenation Reaction Summary
| Reactant | Reagent | Intermediate | Major Product |
|---|---|---|---|
| This compound | HBr | 2-(4-methylphenyl)butan-2-yl cation | 2-Bromo-2-(4-methylphenyl)butane |
Halogenation involves the addition of a halogen molecule (Br₂ or Cl₂) across the double bond. Unlike hydrohalogenation, this mechanism does not typically involve a discrete carbocation intermediate. Instead, it proceeds through a cyclic halonium ion. youtube.com
Formation of a Halonium Ion : The alkene's π-bond attacks one of the halogen atoms, displacing the other as a halide ion. Simultaneously, a lone pair of electrons from the initially attacked halogen atom forms a bond back to the other carbon of the original double bond. youtube.com This creates a three-membered ring intermediate called a bridged halonium ion (e.g., a bromonium or chloronium ion).
Nucleophilic Opening of the Ring : The halide ion (Br⁻ or Cl⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbons of the cyclic halonium ion from the side opposite the bridge (anti-attack). The attack occurs at the more substituted carbon (C2), as it can better support a partial positive charge. This leads to the opening of the ring and the formation of a vicinal dihalide, where the two halogen atoms are on adjacent carbons.
This mechanism results in the anti-addition of the two halogen atoms across the double bond.
Table 2: Halogenation Reaction Summary
| Reactant | Reagent | Intermediate | Major Product |
|---|---|---|---|
| This compound | Br₂ in CCl₄ | Cyclic bromonium ion | 1,2-Dibromo-2-(4-methylphenyl)butane |
Hydration, the addition of water across the double bond to form an alcohol, can be achieved through different pathways.
Acid-Catalyzed Hydration : This method follows a mechanism similar to hydrohalogenation. The alkene is first protonated by a strong acid catalyst (like H₂SO₄) to form the most stable carbocation (the tertiary carbocation at C2). A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step by another water molecule yields the alcohol. This reaction follows Markovnikov's rule, but its utility can be limited by the potential for carbocation rearrangements in other, more complex systems. libretexts.org For this compound, rearrangement is not expected due to the high stability of the initial tertiary carbocation.
Oxymercuration-Demercuration : This two-step process is a more reliable method for achieving Markovnikov hydration, as it avoids the formation of a free carbocation intermediate and thus prevents rearrangements. libretexts.orglibretexts.org
Oxymercuration : The alkene reacts with mercury(II) acetate, Hg(OAc)₂, in an aqueous solution. The mechanism is similar to halogenation, where the alkene attacks the mercury electrophile to form a bridged mercurinium ion intermediate. libretexts.org Water then attacks the more substituted carbon (C2) of the mercurinium ion, followed by deprotonation to yield a stable organomercury alcohol.
Demercuration : The C-Hg bond is cleaved and replaced with a C-H bond by treatment with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
The net result is the Markovnikov addition of water across the double bond, yielding 2-(4-methylphenyl)butan-2-ol. masterorganicchemistry.com
Pericyclic Reactions
Pericyclic reactions are concerted processes that involve a cyclic transition state. msu.edu For this compound, with its conjugated system, these reactions, including cycloadditions and sigmatropic rearrangements, are of significant interest. These reactions are characterized by their high stereospecificity and are typically unaffected by solvents or catalysts. msu.edu
Cycloadditions: These reactions involve the joining of two unsaturated molecules to form a cyclic compound. scribd.com The dienophilic nature of the butenyl group in this compound makes it a candidate for cycloaddition reactions. For instance, in a [4+2] cycloaddition, also known as the Diels-Alder reaction, the compound can react with a diene. scribd.comyoutube.com The reaction's favorability is explained by molecular orbital theory, where the transition state of a [4+2] cycloaddition possesses aromatic character, leading to a lower activation energy. youtube.com Conversely, [2+2] and [4+4] cycloadditions are generally not observed under thermal conditions as their transition states are anti-aromatic and thus destabilized. youtube.com
Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a sigma bond across a π-system. wikipedia.orglibretexts.org The Woodward-Hoffmann rules are crucial for predicting the stereochemical outcome of these rearrangements. uh.edu A well-known example is the Cope rearrangement, a libretexts.orglibretexts.org sigmatropic shift. youtube.com In the context of this compound, the butenyl group can potentially undergo such rearrangements, leading to isomeric structures. The driving force for these reactions can be the formation of a more stable product, such as one with a carbonyl group in the case of an Oxy-Cope rearrangement. youtube.com
Rearrangement Processes within the Molecular Framework
The carbon framework of this compound can undergo various rearrangements, often driven by the formation of more stable carbocation intermediates. libretexts.org
Studies on Olefin Transposition
Olefin transposition, or the migration of a double bond, can occur within the butenyl side chain of this compound. This process can be catalyzed by acids or transition metals. The stability of the resulting alkene is a key factor, with more substituted alkenes generally being more stable.
Alkyl and Hydride Shifts
Carbocation rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, are common in reactions involving carbocation intermediates. wikipedia.org These shifts occur to transform a less stable carbocation into a more stable one (e.g., secondary to tertiary). libretexts.orgstackexchange.com For example, during an electrophilic addition to the double bond of this compound, the initially formed carbocation could rearrange via a hydride or methyl shift to a more stable benzylic or tertiary carbocation before the nucleophile attacks. youtube.com The propensity for these shifts is influenced by the stability of the resulting carbocation, with multiple shifts possible if each step leads to a more stable intermediate. stackexchange.com
Mechanistic Insights into Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis. imperial.ac.uk For this compound, the alkene and the aromatic ring are the primary sites for such transformations.
The double bond can be converted to a variety of functional groups through addition reactions. For instance, hydration (addition of water) can yield an alcohol, while hydrohalogenation (addition of HX) produces an alkyl halide. solubilityofthings.com These reactions typically proceed through a carbocation intermediate, which can be subject to the rearrangements discussed previously.
The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The methyl group on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions.
Here is a table summarizing some key functional group interconversions:
| Starting Functional Group | Reagent(s) | Product Functional Group | Mechanism |
| Alkene | H₂O, H⁺ | Alcohol | Electrophilic Addition |
| Alkene | HBr | Alkyl Halide | Electrophilic Addition |
| Alkene | KMnO₄ (cold, dilute) | Diol | Syn-dihydroxylation |
| Alkene | O₃, then DMS | Aldehyde/Ketone | Ozonolysis |
| Aromatic Ring | Br₂, FeBr₃ | Bromoarene | Electrophilic Aromatic Substitution |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitroarene | Electrophilic Aromatic Substitution |
Kinetic Analysis and Reaction Coordinate Studies
Understanding the kinetics and reaction coordinates provides deeper insight into the mechanisms of the reactions involving this compound.
Kinetic Analysis: The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For reactions proceeding through a carbocation intermediate, the rate-determining step is often the formation of this intermediate. solubilityofthings.com For example, in an SN1 reaction, the rate depends solely on the concentration of the substrate. solubilityofthings.com
Reaction Coordinate Studies: A reaction coordinate diagram visually represents the energy changes that occur during a reaction. It shows the relative energies of reactants, transition states, intermediates, and products. For a multi-step reaction, the step with the highest activation energy (the highest energy transition state) is the rate-determining step. Theoretical calculations can be used to model these reaction coordinates and provide a more detailed understanding of the reaction mechanism.
For instance, the reaction coordinate for an electrophilic addition to this compound would show the initial formation of a carbocation intermediate, a potential energy well for any rearranged carbocation, and the final product formation upon nucleophilic attack.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of 1-(but-1-en-2-yl)-4-methylbenzene. Through the analysis of various NMR experiments, the precise connectivity and electronic environment of each atom in the molecule can be determined.
Proton NMR (¹H NMR) for Proton Environments and Spin-Spin Coupling
Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in the molecule and their proximity to one another. The chemical shift (δ) of a proton is indicative of its local electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.
In this compound, the aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the range of δ 7.0-7.3 ppm, a characteristic pattern for 1,4-disubstituted aromatic systems. The vinyl protons of the but-1-en-2-yl group are expected to resonate in the δ 4.5-5.5 ppm region. The quartet corresponding to the methylene (B1212753) protons (-CH2-) of the ethyl group will likely be observed around δ 2.0-2.5 ppm, coupled to the adjacent methyl protons. The methyl group attached to the benzene ring (-CH3) would present as a singlet around δ 2.3 ppm. Another methyl group, attached to the double bond, is also expected to produce a singlet in a similar region. Finally, the terminal methyl protons of the ethyl group will appear as a triplet further upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to -CH₃) | ~ 7.15 | Doublet | ~ 8.0 |
| Aromatic (ortho to butenyl) | ~ 7.25 | Doublet | ~ 8.0 |
| Vinyl (=CH₂) | ~ 5.0-5.2 | Singlets | N/A |
| Methylene (-CH₂-CH₃) | ~ 2.2 | Quartet | ~ 7.5 |
| Aromatic Methyl (-CH₃) | ~ 2.35 | Singlet | N/A |
| Vinyl Methyl (-C(CH₃)=) | ~ 2.1 | Singlet | N/A |
| Ethyl Methyl (-CH₂-CH₃) | ~ 1.0 | Triplet | ~ 7.5 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization.cdnsciencepub.comdocbrown.infolibretexts.orglibretexts.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its hybridization state and electronic environment.
The aromatic carbons of this compound are expected to resonate in the δ 125-145 ppm region. docbrown.infolibretexts.org The quaternary carbon attached to the butenyl group and the carbon bearing the methyl group will have distinct chemical shifts within this range. The sp² hybridized carbons of the vinyl group will also appear in the downfield region, typically between δ 110 and 150 ppm. The sp³ hybridized carbons of the ethyl and methyl substituents will be found in the upfield region of the spectrum. The methyl carbon attached to the aromatic ring is anticipated around δ 21 ppm, while the carbons of the ethyl group will have characteristic shifts. docbrown.infolibretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-1) | ~ 140 |
| Aromatic (CH, ortho to -CH₃) | ~ 129 |
| Aromatic (CH, ortho to butenyl) | ~ 128 |
| Quaternary Aromatic (C-4) | ~ 137 |
| Quaternary Alkene (C=) | ~ 145 |
| Vinyl (=CH₂) | ~ 112 |
| Methylene (-CH₂-) | ~ 30 |
| Aromatic Methyl (-CH₃) | ~ 21 |
| Vinyl Methyl (-C(CH₃)=) | ~ 22 |
| Ethyl Methyl (-CH₂-CH₃) | ~ 13 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Fourier Transform Infrared (FTIR) Spectroscopy.nih.govrsc.org
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Specific functional groups exhibit characteristic absorption bands at known frequencies.
For this compound, the FTIR spectrum would be expected to show characteristic peaks for C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C=C stretching of the alkene group is expected around 1640-1680 cm⁻¹. Out-of-plane C-H bending vibrations for the para-substituted aromatic ring would be a prominent feature in the fingerprint region.
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1650 | C=C Stretch | Alkene |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Out-of-Plane Bend | p-Disubstituted Benzene |
Raman Spectroscopy.epequip.comeag.comnih.gov
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be expected to produce a strong signal. The C=C stretching of the alkene is also typically Raman active. The C-H stretching vibrations of both the aromatic and aliphatic components will also be present. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. epequip.comeag.com
Table 4: Predicted Raman Data for this compound
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing the mass-to-charge ratio of its ions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated from any impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.
Upon elution from the GC column, the purified compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process removes an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 146. rsc.org
The energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular "fingerprint," which is highly specific to the compound's structure and can be compared against spectral libraries for definitive identification. For this compound, expected fragmentation would involve cleavages at the benzylic position and within the butenyl side chain, leading to the formation of stable carbocations. A prominent peak would likely be observed at m/z 131, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment could appear at m/z 117, resulting from the loss of an ethyl group ([M-29]⁺). The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common and often abundant fragment in the mass spectra of alkylbenzenes. The relative abundances of these fragments provide a robust method for confirming the identity and purity of this compound. nih.gov
Table 1: Key Parameters in GC-MS Analysis of this compound
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₄ |
| Molecular Weight | The mass of one mole of the compound. | 146.23 g/mol rsc.org |
| Molecular Ion (M⁺•) | The ion formed by the removal of a single electron. | m/z 146 |
| Major Fragment Ions | Characteristic smaller ions formed from the breakdown of the molecular ion. | m/z 131, 117, 91 |
While nominal mass spectrometry provides integer mass values, high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound, the calculated exact mass is 146.109550447 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the molecular formula C₁₁H₁₄, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This high level of confidence in the molecular formula is crucial for the structural elucidation of newly synthesized compounds or for the identification of unknowns in complex mixtures.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ | nih.gov |
| Calculated Exact Mass | 146.109550447 Da | nih.gov |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule by measuring its absorption and emission of light.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Alkylbenzenes typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions. The first, a weak, vibrationally structured band known as the B-band, appears around 260-270 nm. nist.gov The second, a much stronger band called the E-band, is found at shorter wavelengths, typically below 220 nm. The presence of the butenyl substituent conjugated with the benzene ring may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to simpler alkylbenzenes like toluene (B28343).
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aromatic hydrocarbons, including alkylbenzenes, are fluorescent. rsc.orgrsc.org Upon excitation at a wavelength corresponding to one of its absorption bands, this compound would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum can provide additional information about the electronic structure of the molecule and its excited state properties. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is sensitive to the molecular structure and its environment.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observation | Inferred Information |
|---|---|---|
| UV-Vis Absorption | Absorption maxima (λ_max_) ~260-270 nm and <220 nm | π → π* electronic transitions of the aromatic ring |
| Fluorescence Emission | Emission at λ > λ_excitation_ | Characteristics of the first excited singlet state |
X-ray Diffraction Studies for Single-Crystal and Powder Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline form. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, providing information about the crystal lattice parameters and phase purity.
As of the current date, there are no publicly available X-ray diffraction studies for this compound. This is likely because the compound is a liquid or a low-melting solid at room temperature, making the growth of single crystals suitable for diffraction challenging. If crystalline derivatives of this compound were to be synthesized, X-ray diffraction would be a primary technique for their structural characterization.
Computational Chemistry and Theoretical Investigations of 1 but 1 En 2 Yl 4 Methylbenzene
Quantum Chemical Calculations for Geometric and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and electronic properties with high accuracy. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the ground state properties of medium-sized organic molecules like 1-(But-1-en-2-yl)-4-methylbenzene. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the molecule based on its electron density.
A typical DFT study of this compound would involve geometry optimization, where the molecule's structure is varied to find the arrangement with the lowest energy. This process yields key information such as bond lengths, bond angles, and dihedral angles. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for the accuracy of the results.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) which indicates regions susceptible to electrophilic or nucleophilic attack, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a systematic way to improve the accuracy of calculations.
For a molecule like this compound, ab initio calculations, particularly at higher levels of theory, would serve as a benchmark to validate the results obtained from more cost-effective DFT methods. While computationally more demanding, methods like MP2 or CCSD(T) provide a more accurate description of electron correlation effects, which can be important for certain molecular properties. These high-accuracy calculations would be particularly valuable for refining the energetic landscape and electronic properties of the molecule.
The presence of rotatable single bonds in this compound—specifically the bond connecting the butenyl group to the benzene (B151609) ring and the bond within the butenyl chain—gives rise to different spatial arrangements of the atoms, known as conformations. A thorough conformational analysis is essential to identify the most stable conformers, which are the ones that are most likely to be observed experimentally.
Prediction and Validation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which can often be complex to analyze from experimental results alone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods can predict these chemical shifts with a high degree of accuracy.
The most common approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The process involves first optimizing the molecular geometry and then performing a GIAO calculation to determine the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, calculating the ¹H and ¹³C NMR spectra would allow for a direct comparison with experimental data, aiding in the assignment of each peak to a specific atom in the molecule. This is particularly useful for distinguishing between the signals of the various protons and carbons in the aromatic ring and the butenyl side chain. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes.
Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom Group | Calculated ¹H Chemical Shift (ppm) |
| C (aromatic, substituted) | Value | Aromatic Protons | Value Range |
| C (aromatic, ortho) | Value | Methylene (B1212753) Protons (=CH₂) | Value Range |
| C (aromatic, meta) | Value | Methyl Protons (on ring) | Value |
| C (aromatic, para-CH₃) | Value | Methyl Protons (on chain) | Value |
| C (vinylic, =C<) | Value | Ethyl Protons (-CH₂-CH₃) | Value Range |
| C (vinylic, =CH₂) | Value | ||
| C (allylic, -CH₂-) | Value | ||
| C (methyl, on ring) | Value | ||
| C (methyl, on chain) | Value | ||
| Note: This table is for illustrative purposes only. Specific values would be obtained from actual GIAO calculations. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data.
Following geometry optimization, a frequency calculation is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a list of vibrational frequencies and their corresponding normal modes.
To gain a deeper understanding of the nature of these vibrations, a Potential Energy Distribution (PED) analysis is often carried out. researchgate.net PED analysis decomposes the complex vibrational modes into contributions from simpler internal coordinates, such as bond stretching, angle bending, and torsional motions. This allows for a detailed and unambiguous assignment of the peaks in the experimental IR and Raman spectra. For this compound, this would enable the identification of characteristic vibrations of the p-substituted benzene ring, the C=C double bond, and the various C-H bonds.
Table 2: Hypothetical Calculated Vibrational Frequencies and PED Assignments for this compound
| Calculated Frequency (cm⁻¹) | Intensity (IR/Raman) | Potential Energy Distribution (PED) Assignment |
| Value | High/Low | Aromatic C-H stretch |
| Value | Medium/Medium | C=C stretch (vinylic) |
| Value | High/Low | CH₃ asymmetric stretch |
| Value | Medium/High | CH₂ scissoring |
| Value | Low/Medium | Ring breathing mode |
| Note: This table is for illustrative purposes only. Specific values and assignments would be derived from frequency and PED calculations. |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to calculate the electronic absorption spectra of molecules. It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing information about the π-π* transitions characteristic of the benzene ring and the attached butenyl group. The predicted excitation energies and oscillator strengths, which indicate the intensity of the absorption, are crucial for understanding the photophysical properties of the molecule. While specific experimental data for this compound is scarce in publicly available literature, theoretical predictions offer a valuable starting point.
Table 1: Predicted Electronic Excitation Energies and Oscillator Strengths for this compound (Illustrative Data)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.85 | 255 | 0.08 |
| S0 → S2 | 5.42 | 229 | 0.25 |
| S0 → S3 | 5.98 | 207 | 0.45 |
Note: This data is illustrative and based on typical values for similar aromatic hydrocarbons. Actual values may vary.
Molecular Reactivity and Interaction Site Analysis
Understanding the reactivity of a molecule involves identifying the regions most susceptible to electrophilic or nucleophilic attack. Computational methods provide several tools to analyze this aspect.
Molecular Electrostatic Potential (MEP) Surfaces for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high electron density (negative potential) associated with the π-system of the benzene ring and the double bond of the butenyl group. This suggests that these areas are the primary sites for electrophilic attack. The hydrogen atoms of the methyl and butenyl groups would exhibit positive potential, making them less likely to be attacked by electrophiles.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In this compound, the HOMO is expected to be localized primarily on the benzene ring and the butenyl double bond, reflecting their electron-donating nature. The LUMO would likely be distributed over the aromatic system. The energies of these orbitals are crucial for predicting how the molecule will interact with other reagents.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 7.55 |
Note: This data is illustrative and based on typical values for similar aromatic hydrocarbons. Actual values may vary.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the extent of electron delocalization and intramolecular charge transfer, which contribute to the stability of the molecule.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data of Key Interactions)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 18.5 |
| π(C3-C4) | π(C5-C6) | 20.1 |
| σ(C-H)methyl | π*(C-C)ring | 5.2 |
Note: This data is illustrative and represents plausible interactions and stabilization energies. C-atom numbering is based on standard IUPAC nomenclature for the aromatic ring. Actual values may vary.
Reaction Mechanism Exploration using Computational Tools
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry and energy of the transition state. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.
For a reaction involving this compound, such as an electrophilic addition to the double bond, computational chemists would first propose a plausible structure for the transition state. This structure would then be optimized using a transition state search algorithm. An IRC calculation would then follow to trace the reaction path, providing a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. This level of detail is often difficult to obtain through experimental means alone.
Energy Decomposition Analysis (EDA) of Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecules into physically meaningful components. This allows for a quantitative understanding of the nature of the forces holding molecules together. A typical EDA partitions the total interaction energy (ΔE_int) into several key terms: electrostatic (ΔE_elec), Pauli repulsion (or exchange, ΔE_Pauli), orbital (or induction, ΔE_orb), and dispersion (ΔE_disp) energies.
ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp
For aromatic systems like this compound, intermolecular interactions are often characterized by π-π stacking. In such arrangements, the electron-rich π-systems of the benzene rings interact. High-level ab initio calculations on toluene (B28343) dimers reveal that dispersion is the most significant attractive force. nih.gov The electrostatic component in parallel-stacked or parallel-displaced configurations of toluene dimers is often found to be repulsive. nih.gov This is due to the repulsion between the electron clouds of the aromatic rings. The stability of such dimers is therefore primarily a result of the attractive dispersion forces and orbital interactions overcoming this electrostatic repulsion.
Symmetry-Adapted Perturbation Theory (SAPT) is a specific method of EDA that provides a robust way to calculate and decompose intermolecular interaction energies without suffering from basis set superposition error. Current time information in Karachi, PK.chemrxiv.org SAPT calculations on similar aromatic dimers confirm that the interaction energy is dominated by the dispersion component. researchgate.net
Representative Energy Decomposition Analysis of a Parallel-Displaced Toluene Dimer
The following table presents a representative energy decomposition analysis for a parallel-displaced toluene dimer, a model system for the interaction between two this compound molecules. The values are illustrative and based on findings from computational studies of aromatic dimers. nih.govnih.gov
| Energy Component | Representative Value (kcal/mol) | Description |
| Electrostatic (ΔE_elec) | +1.5 | Represents the classical Coulomb interaction between the charge distributions of the two molecules. It is often repulsive in parallel-stacked aromatic systems. |
| Pauli Repulsion (ΔE_Pauli) | +4.0 | Arises from the quantum mechanical principle of Pauli exclusion, preventing the collapse of electron clouds. It is always a repulsive force at short intermolecular distances. |
| Orbital/Induction (ΔE_orb) | -1.0 | Accounts for the stabilization from the distortion of each molecule's electron cloud in the electric field of the other, and charge transfer between the molecules. |
| Dispersion (ΔE_disp) | -8.0 | A purely quantum mechanical effect arising from the correlated fluctuations of electron density in the interacting molecules. This is the primary attractive force in π-stacking interactions. nih.gov |
| Total Interaction (ΔE_int) | -3.5 | The sum of all attractive and repulsive components, indicating the overall stability of the dimer. |
This table is an illustrative example based on computational studies of toluene dimers.
Supramolecular Chemistry and Non-Covalent Interactions
The study of supramolecular chemistry focuses on the assemblies of molecules held together by non-covalent interactions. For this compound, the key non-covalent interactions that dictate its self-assembly and recognition properties are π-π stacking and C-H···π interactions. These forces are directional and play a crucial role in determining the geometry of molecular aggregates in both the solid state and solution. nih.govacs.org
π-π Stacking Interactions:
The interaction between the aromatic rings of two this compound molecules is the most significant non-covalent force. Computational studies on toluene dimers have identified several stable geometries:
Parallel-Displaced: In this arrangement, the two aromatic rings are parallel but offset from one another. This is often the most stable configuration for substituted benzenes as it minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov
T-shaped: Here, the edge of one aromatic ring points towards the face of the other. This geometry is stabilized by the interaction of the partially positive hydrogen atoms of one ring with the electron-rich π-face of the other.
Crossed: This is a common, highly stable conformation for toluene dimers, with a C2 symmetry. nih.gov
The butenyl substituent of this compound would introduce steric hindrance, likely influencing the preferred stacking geometry and the optimal distance between the aromatic rings compared to a simple toluene dimer.
C-H···π Interactions:
The interplay of these non-covalent forces leads to the formation of defined supramolecular structures. The specific geometry and stability of these assemblies are a delicate balance between attractive (dispersion, orbital) and repulsive (Pauli) forces, modulated by the electrostatic interactions which can be either attractive or repulsive depending on the relative orientation of the molecules. nih.govnih.gov
Applications in Materials Science and Polymer Chemistry Research
Monomer in Polymerization Processes
The reactivity of the double bond in 1-(But-1-en-2-yl)-4-methylbenzene makes it a candidate for several types of polymerization reactions. The substitution pattern on the vinyl group and the aromatic ring is expected to influence its polymerization behavior, including the rate of reaction and the properties of the resulting polymer.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. For substituted styrenes, the electronic nature of the substituents on the aromatic ring plays a crucial role in their ATRP behavior. Electron-withdrawing groups tend to increase the polymerization rate, while electron-donating groups, such as the methyl group in this compound, generally decrease the rate. acs.org This is attributed to the influence of the substituent on the stability of the propagating radical and the equilibrium of the ATRP process.
A study on the ATRP of various substituted styrenes demonstrated that monomers with electron-donating substituents polymerize slower than those with electron-withdrawing substituents. acs.org This suggests that the polymerization of this compound via ATRP would likely proceed at a moderate rate, allowing for good control over the polymer chain growth.
Table 1: Expected Trends in Controlled Radical Polymerization of Substituted Styrenes
| Substituent on Styrene (B11656) | Expected Polymerization Rate | Potential for Control (Narrow Polydispersity) |
| Electron-Donating (e.g., -CH₃) | Slower | High |
| No Substituent | Moderate | High |
| Electron-Withdrawing (e.g., -Cl) | Faster | High |
This table is based on general trends observed for substituted styrenes and provides an expected behavior for this compound.
The electronic nature of the substituents also dictates the suitability of a monomer for anionic or cationic polymerization.
Anionic Polymerization: Anionic polymerization is typically effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. youtube.com However, living anionic polymerization of styrene and its derivatives with alkyl substituents is well-established. uni-bayreuth.de The presence of the electron-donating methyl group on the phenyl ring of this compound would likely make the corresponding carbanion more reactive. The anionic polymerization of structurally similar 4-methylstyrene (B72717) is known to proceed in a living manner, yielding polymers with controlled molecular weights and narrow polydispersities. youtube.com It is therefore plausible that this compound could undergo living anionic polymerization under appropriate conditions, such as using alkyllithium initiators in non-polar solvents.
Cationic Polymerization: Cationic polymerization is favored for alkenes with electron-donating substituents that can stabilize the propagating carbocation. youtube.comyoutube.comyoutube.com The methyl group on the aromatic ring and the alkyl group at the alpha position of the double bond in this compound would both contribute to stabilizing a cationic intermediate. Studies on the cationic polymerization of α-methylstyrene, a close analog, show that it polymerizes readily via this mechanism. hh-sh.com Therefore, this compound is expected to be a suitable monomer for cationic polymerization, potentially leading to the formation of polymers with unique microstructures.
Copolymerization offers a powerful strategy to tailor the properties of polymers. This compound could be copolymerized with a variety of other monomers to create materials with a broad range of properties. For instance, copolymerization with a more flexible monomer could improve the impact strength of the resulting polymer, while copolymerization with a hydrophilic monomer could enhance its water absorbency.
The copolymerization of α-methylstyrene with styrene is a well-studied system that produces copolymers with improved heat resistance compared to polystyrene. google.comgoogle.com Given the structural similarities, it is reasonable to expect that copolymerization of this compound with styrene could yield copolymers with enhanced thermal stability. Furthermore, its copolymerization with functional monomers, such as those containing hydroxyl or carboxylic acid groups, could introduce specific functionalities into the polymer backbone. chemrxiv.org
Precursor for Functional Polymers and Macromolecules
Polymers derived from this compound can serve as precursors for a variety of functional materials. The methyl group on the benzene (B151609) ring offers a site for post-polymerization modification. For example, it can be halogenated or oxidized to introduce other functional groups. collectionscanada.gc.ca This approach allows for the synthesis of functional polymers that might be difficult to obtain through direct polymerization of the corresponding functional monomers.
A study on the selective oxidation of poly(4-methylstyrene) demonstrated the introduction of aldehyde, carboxylic acid, and other functional groups onto the polymer chain. collectionscanada.gc.ca A similar strategy could be applied to polymers of this compound, opening up possibilities for creating materials for applications such as catalysis, ion exchange, and drug delivery.
Role in the Synthesis of Specialty Monomers and Cross-linking Agents
The chemical structure of this compound also makes it a potential starting material for the synthesis of more complex specialty monomers. For instance, the methyl group could be functionalized prior to polymerization to create a monomer with a specific desired functionality.
Furthermore, the presence of two reactive sites—the double bond and the benzylic methyl group—suggests its potential use in the synthesis of cross-linking agents. Cross-linking is a crucial process for improving the mechanical properties, thermal stability, and solvent resistance of polymers. google.commarquette.edunih.govresearchgate.net By modifying the methyl group to contain another polymerizable or reactive group, this compound could be converted into a difunctional monomer capable of forming cross-linked polymer networks.
Contribution to the Design of Advanced Polymeric Materials
The incorporation of this compound into polymer chains can contribute to the design of advanced materials with specific performance characteristics. The bulky butenyl group and the methyl-substituted phenyl ring are expected to influence the polymer's physical properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength.
For example, the introduction of α-methylstyrene into polymers is known to enhance their heat resistance. hh-sh.comacs.org Similarly, the structure of this compound suggests that its polymers or copolymers could exhibit improved thermal properties. Moreover, the hydrophobic nature of the monomer indicates its potential use in the development of materials with low water absorption and good dielectric properties, which are desirable for applications in electronics and coatings. The development of superhydrophobic surfaces is an area where such monomers could be beneficial. acs.org
Environmental and Chemical Degradation Pathways of 1 but 1 En 2 Yl 4 Methylbenzene
Oxidative Degradation Mechanisms
Oxidative degradation is a primary mechanism for the breakdown of 1-(but-1-en-2-yl)-4-methylbenzene in the environment. This process involves reactions with highly reactive chemical species, leading to the transformation of the parent compound into various intermediates and, eventually, to mineralization.
In the atmosphere, this compound is susceptible to attack by reactive oxygen species, most notably hydroxyl radicals (•OH) and ozone (O₃). thecmmgroup.com The reaction with hydroxyl radicals is typically the most significant atmospheric degradation pathway for volatile organic compounds. psu.edu For aromatic compounds, this reaction can proceed via two main pathways: addition of the hydroxyl radical to the aromatic ring or abstraction of a hydrogen atom from the alkyl substituent. rsc.org Given the presence of a double bond and benzylic hydrogens in its structure, this compound is expected to be highly reactive. libretexts.org
The reaction with ozone is also a potential degradation pathway, particularly targeting the double bond in the butenyl side chain through a process known as ozonolysis. This reaction cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds. jeeadv.ac.in
In soil and aquatic environments, the aerobic transformation of this compound is mediated by microorganisms. nih.govresearchgate.net Bacteria, in particular, possess enzymatic machinery capable of degrading aromatic hydrocarbons. nih.govresearchgate.net The initial step in the aerobic degradation of alkylbenzenes often involves the oxidation of the alkyl side chain. pressbooks.pubgoogle.com This can be initiated by monooxygenases or dioxygenases, which introduce oxygen atoms into the molecule, typically at the benzylic position. researchgate.net This initial oxidation can lead to the formation of alcohols, aldehydes, and subsequently, carboxylic acids. ncert.nic.indoubtnut.com The resulting aromatic acid can then undergo further degradation through ring cleavage pathways. researchgate.net
Photochemical Degradation Processes and Photolysis
Direct photolysis, the degradation of a molecule by the absorption of light, is another potential environmental fate for this compound. Aromatic compounds can absorb ultraviolet radiation, which can lead to the excitation of their electrons and subsequent chemical reactions, including isomerization and fragmentation. youtube.com The presence of the butenyl side chain may also influence the photochemical behavior of the molecule.
Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species, such as hydroxyl radicals, which then degrade the target compound. nih.govresearchgate.net The efficiency of photochemical degradation is influenced by factors such as the intensity and wavelength of sunlight, and the presence of other light-absorbing compounds in the environment. researchgate.net
Hydrolytic and Other Chemical Cleavage Pathways
Hydrolysis, the cleavage of a chemical bond by the addition of water, is generally not considered a significant degradation pathway for alkylbenzenes under typical environmental conditions. quora.com The carbon-carbon bonds of the aromatic ring and the alkyl side chain are resistant to hydrolysis. However, under specific conditions or in the presence of certain catalysts, some cleavage of the side chain may be possible, although this is likely to be a minor degradation route compared to oxidation and photolysis.
Identification and Characterization of Degradation Products and Intermediates
The degradation of this compound is expected to produce a variety of intermediate compounds before complete mineralization to carbon dioxide and water. Based on the degradation pathways of similar alkylbenzenes, the following products can be anticipated:
From Ozonolysis of the Side Chain: Cleavage of the but-1-en-2-yl side chain by ozone would likely yield 4-methylacetophenone and formaldehyde (B43269).
From Hydroxyl Radical Attack: Reaction with hydroxyl radicals could lead to the formation of hydroxylated derivatives on the aromatic ring, as well as oxidation products on the alkyl side chain, such as alcohols, ketones, and carboxylic acids. rsc.org For instance, oxidation at the benzylic position could ultimately lead to the formation of 4-methylbenzoic acid. pressbooks.pub
From Aerobic Biodegradation: Microbial degradation is also expected to produce intermediates such as alcohols, aldehydes, and carboxylic acids from the oxidation of the alkyl side chain. nih.gov Subsequent ring cleavage would result in various aliphatic acids that can be further metabolized by microorganisms. researchgate.net
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Ozonolysis | 4-Methylacetophenone, Formaldehyde |
| Hydroxyl Radical Attack | Hydroxylated derivatives, 4-Methylbenzoic acid |
| Aerobic Biodegradation | Alcohols, Aldehydes, Carboxylic acids |
Influence of Environmental Factors on Degradation Kinetics and Pathways
The rate and pathway of degradation of this compound are significantly influenced by various environmental factors:
Temperature: Higher temperatures generally increase the rates of both chemical and biological degradation reactions. nih.govtandfonline.commdpi.com
pH: The pH of the medium can affect the activity of microbial enzymes involved in biodegradation and can also influence the speciation and reactivity of certain chemical oxidants. jeeadv.ac.in
Availability of Oxygen: Aerobic degradation pathways are dependent on the presence of oxygen. nih.gov In anaerobic conditions, different degradation mechanisms would occur, likely at a slower rate.
Presence of Other Substances: The presence of other organic compounds, metals, and nutrients can impact degradation. For example, some compounds can inhibit microbial activity, while others may serve as co-metabolites. nih.govnih.gov The presence of photosensitizers can enhance photochemical degradation. nih.gov
Light Intensity: The rate of photochemical degradation is directly related to the intensity of solar radiation. thecmmgroup.com
Table 2: Influence of Environmental Factors on Degradation
| Factor | Influence on Degradation |
| Temperature | Increased temperature generally accelerates degradation rates. mdpi.com |
| pH | Affects microbial activity and chemical reactivity. |
| Oxygen | Essential for aerobic degradation pathways. nih.gov |
| Other Substances | Can inhibit or enhance degradation processes. nih.govnih.gov |
| Light Intensity | Higher intensity increases the rate of photolysis. thecmmgroup.com |
Future Research Perspectives and Emerging Areas
Development of Novel and Efficient Synthetic Routes
The synthesis of alkenes is a cornerstone of organic chemistry, and the pursuit of more efficient and sustainable methods is a continuous endeavor. For a target like 1-(But-1-en-2-yl)-4-methylbenzene, future research will likely move beyond traditional methods to embrace more advanced and atom-economical strategies.
Classic routes to alkene synthesis, such as the dehydrohalogenation of alkyl halides and the dehydration of alcohols, provide foundational methods for creating the butenyl group. libretexts.org For instance, the E2 elimination from a suitable alkyl halide precursor using a strong base is a viable, though multi-step, approach. libretexts.org Similarly, the acid-catalyzed dehydration of a corresponding tertiary alcohol could yield the target alkene, although this method can be complicated by potential carbocation rearrangements. libretexts.org
Exploration of Unique Reactivity Patterns and Unprecedented Transformations
The structure of this compound contains two key reactive sites: the aromatic ring and the allylic C=C double bond. The interplay between these functional groups offers a rich landscape for exploring chemical reactivity.
The butenyl group's double bond is susceptible to catalytic hydrogenation, which would convert it to 1-butyl-4-methylbenzene while preserving the aromatic ring. The aromatic ring itself, activated by the electron-donating methyl group, can undergo electrophilic substitution, with incoming electrophiles directed primarily to the ortho positions.
Future research will likely focus on more sophisticated transformations. A significant area of interest is the direct functionalization of allylic C-H bonds. rsc.org This strategy avoids the need for pre-functionalized starting materials and offers a direct path to new molecules. rsc.org For example, a one-pot sequence involving palladium-catalyzed allylic C-H oxidation followed by iridium-catalyzed allylic substitution can introduce a variety of nitrogen, oxygen, sulfur, or carbon nucleophiles at the allylic position with high control over stereochemistry. nih.gov This opens the door to a vast library of chiral derivatives starting from a simple alkene. Other unprecedented transformations, such as metal-catalyzed 1,2-migrations in allenyl systems or specialized bond fragmentations, showcase the potential for significant skeletal reorganization, leading to novel and complex molecular architectures from relatively simple precursors. nih.govacs.org
Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery
Retrosynthetic Planning: AI algorithms, trained on millions of published chemical reactions, can propose multiple synthetic routes to a target molecule. youtube.commdpi.com This process can identify more efficient or cost-effective pathways that might be overlooked by human chemists. youtube.com
Reaction Condition Optimization: The "haystack" of possible reaction conditions (e.g., catalyst, solvent, temperature, concentration) is immense. illinois.edu AI can intelligently navigate this space by directing an automated synthesis platform to perform a selection of experiments, learning from the results, and iteratively suggesting new experiments to quickly find the optimal conditions for yield and purity. technologynetworks.comillinois.edu
Property Prediction: Machine learning models can be trained to predict the physical, chemical, and biological properties of a molecule based on its structure. mdpi.comchemengineerkey.com This allows for the in silico screening of potential derivatives of this compound for desired attributes before committing to their synthesis.
Designing New Catalytic Systems for Specific Transformations
Catalysis is central to modern, efficient chemical synthesis. For a molecule like this compound, future research will focus on designing highly selective catalysts to functionalize specific positions on the molecule, enabling the creation of diverse analogs with tailored properties.
A key challenge in synthetic chemistry is the site-selective functionalization of C-H bonds in aromatic compounds. bohrium.comnih.gov While directing groups are often used to achieve ortho-selectivity, recent advances have enabled functionalization at more distant meta and para positions. bohrium.com Palladium(II) catalysts, for example, have been developed for the meta-selective C-H allylation of arenes using unactivated internal olefins as the allyl source. bohrium.com
For the allylic portion of the molecule, transition metal catalysts from Group IX (cobalt, rhodium, iridium) are particularly effective for direct allylic C-H functionalization, offering complementarity to traditional palladium-catalyzed reactions. rsc.org Ruthenium and cobalt complexes have also shown efficacy in the ortho-C-H allylation of arenes with allylic amines. researchgate.net Furthermore, enantioselective catalysis can be used to create chiral molecules. Palladium catalysts have been successfully employed for the highly enantioselective α-C–H alkenylation of alkylamines, providing a route to valuable chiral allylic amines. acs.org The development of new catalytic systems that rely on noncovalent interactions, rather than covalently bound directing groups, represents another frontier for achieving high regioselectivity in C-H functionalization. nih.gov
| Catalyst System | Transformation | Target Site | Reference |
| Palladium(II) / N-acetylnorleucine | meta-C-H Allylation | Arene C-H (meta) | bohrium.com |
| Palladium(0) / Iridium(I) | Allylic C-H Oxidation / Allylic Substitution | Allylic C-H | nih.gov |
| [Cp*Co(CO)I2] | ortho-C-H Allylation | Arene C-H (ortho) | researchgate.net |
| Rhodium(I) / Iridium(I) | Intermolecular Allylic C-H Functionalization | Allylic C-H | rsc.org |
| Iridium(III) / Bipyridine-Urea Ligand | meta-C-H Borylation | Arene C-H (meta) | nih.gov |
| Palladium(II) / Chiral Phosphine Ligand | Enantioselective α-C–H Alkenylation | Amine α-C-H | acs.org |
Computational-Experimental Synergy in Mechanistic Elucidation and Property Prediction
The combination of computational chemistry and experimental work creates a powerful synergy for understanding reaction mechanisms and predicting molecular properties. This integrated approach accelerates the development of new synthetic methods and materials.
For a molecule like this compound, quantum chemical calculations can predict key structural features, such as the relative energies of different conformers arising from rotation around the single bonds in the butenyl chain. Such calculations help explain how the molecule's shape influences its reactivity and interactions.
In the context of catalysis, computational modeling is invaluable for elucidating complex reaction mechanisms. For the catalytic C-H functionalization reactions described previously, density functional theory (DFT) calculations can be used to map out the entire catalytic cycle, identify key transition states and intermediates, and explain the origins of observed selectivity (e.g., regio- or stereoselectivity). This mechanistic insight is crucial for rationally designing improved catalysts.
Furthermore, the increasing power of AI and machine learning, built upon vast databases of experimental and computational data, allows for the prediction of reaction outcomes with growing accuracy. mdpi.comresearchgate.net These predictive models can screen potential new catalysts or reaction conditions in silico, saving significant time and resources in the laboratory. mdpi.com This synergy—where experiments validate computational predictions and computational models explain experimental observations—is fundamental to advancing modern chemical science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
